![molecular formula C14H15Cl2N B1389920 {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185098-89-8](/img/structure/B1389920.png)
{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride
Overview
Description
“{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It has also been used as a reactant in the preparation of isoalloxazine derivatives as cholinesterase inhibitors with a potential use in Alzheimer therapy .
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with “{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride”, have been studied for their antiviral properties. Compounds with indole nuclei have shown inhibitory activity against influenza A and other viruses . This suggests potential applications of our compound in developing new antiviral medications.
Anti-inflammatory Properties
The indole nucleus is also present in compounds that exhibit significant anti-inflammatory activities . By extension, “{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride” could be utilized in the synthesis of new anti-inflammatory drugs or as a pharmacophore in drug design.
Anticancer Research
Indole derivatives are known to possess anticancer activities . The structural framework of “{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride” could be explored for its potential use in cancer treatment research, particularly in the synthesis of novel chemotherapeutic agents.
Organic Electronics
Compounds structurally related to “{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride” have been used in the preparation of organic thin films with applications in organic electronics . These materials are crucial for the development of sensors, organic solar cells, and organic light-emitting diodes (OLEDs).
Analgesic Applications
Research on thiazole derivatives, which are structurally related to our compound, has shown significant analgesic activities . This opens up possibilities for “{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride” to be used in the development of pain-relief medications.
Antiretroviral Drug Intermediates
The compound has been identified as an intermediate in the synthesis of antiretroviral drugs . It plays a role in the production of medications that inhibit reverse transcriptase enzymes, which are essential for viral replication in HIV.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride may also affect a broad range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride . For instance, the metabolism of similar compounds was found to be optimal under non-shaking conditions, accelerated by adding glucose, and inhibited by sodium acetate or sodium succinate .
properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16;/h1-4,6-7,9-10H,5,8,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJYPMRKNVTQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662993 | |
Record name | 2-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride | |
CAS RN |
1185098-89-8 | |
Record name | 2-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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